Win 55212-2

Catalog No.
S628181
CAS No.
131543-22-1
M.F
C27H26N2O3
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Win 55212-2

CAS Number

131543-22-1

Product Name

Win 55212-2

IUPAC Name

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1

InChI Key

HQVHOQAKMCMIIM-HXUWFJFHSA-N

SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Synonyms

(2,3-dihydro-5-methyl-3-((4-morpholinyl)methyl)pyrrolo-(1,2,3-de)-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate, 2,3-dihydro-5-methyl-3((4-morpholinyl)methyl) pyrrolo(1,2,3,-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl methanone, 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-2-methyl-4-(4-morpholinylmethyl)-1-(1-naphthalenylcarbonyl)-, (R)-, WIN 55,212, WIN 55.212-2, WIN 55212, Win 55212-2, WIN 55212-3, WIN-55212, Win-55212-2, WIN55212-2

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Isomeric SMILES

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Description

The exact mass of the compound Win 55212-2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • High potency and selectivity: Win 55212-2 is a potent agonist for both CB1 and CB2 receptors, the main cannabinoid receptors in the body. This allows researchers to study the effects of cannabinoid activation with minimal interference from other signaling pathways.

Potential Applications in Cancer Treatment

One promising area of research for Win 55212-2 is in cancer treatment. Studies have shown that Win 55212-2 can induce cell death in various cancer cell lines, including lung cancer, testicular cancer, and neuroblastoma []. This cell death appears to be triggered by apoptosis, a programmed cell death pathway.

WIN 55212-2, also known as (R)-(+)-WIN 55212, is a synthetic cannabinoid receptor agonist belonging to the aminoalkylindole class. Its chemical structure allows it to exhibit high affinity for both the CB1 and CB2 cannabinoid receptors, which are integral to the endocannabinoid system. This compound is recognized for its potential therapeutic effects, particularly in pain relief and anti-inflammatory applications. The molecular formula of WIN 55212-2 is C27H26N2O3, and its IUPAC name is (11R)-2-methyl-11-[(morpholin-4-yl)methyl]-3-(naphthalene-1-carbonyl)-9-oxa-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene .

That can modify its structure and potentially alter its pharmacological properties:

  • Oxidation: This reaction may lead to the formation of oxidized derivatives with different biological activities.
  • Reduction: Reduction reactions can modify functional groups within the compound, impacting its efficacy.
  • Substitution: Substitution reactions at the indole or naphthoyl moieties can yield a variety of analogs with differing affinities for cannabinoid receptors.

Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The resulting products from these reactions are typically analogs that are valuable for studying structure-activity relationships in cannabinoid pharmacology .

WIN 55212-2 exhibits significant biological activity as a potent agonist of cannabinoid receptors. It has been shown to produce effects similar to those of tetrahydrocannabinol, the primary psychoactive component of cannabis. Notably, WIN 55212-2 has demonstrated analgesic properties in animal models of neuropathic pain and has been observed to activate p42 and p44 MAP kinase pathways through receptor-mediated signaling . Moreover, it has been studied for its ability to lower intraocular pressure in models of glaucoma, suggesting potential applications in ocular health .

  • Preparation of Intermediates: Initial compounds are synthesized using standard organic chemistry techniques.
  • Reaction Conditions: Strong bases and organic solvents are often employed under controlled temperatures to facilitate reactions.
  • Purification: Advanced techniques such as chromatography and recrystallization are utilized to ensure high purity and yield of the final product .

Industrial production methods mirror these laboratory procedures but are optimized for scale and efficiency.

WIN 55212-2 is primarily researched for its potential therapeutic applications:

  • Pain Management: Its analgesic properties make it a candidate for treating various pain conditions.
  • Anti-inflammatory Effects: The compound may be beneficial in managing inflammatory diseases.
  • Ocular Health: Studies indicate its effectiveness in reducing intraocular pressure, making it a potential treatment for glaucoma .

WIN 55212-2 interacts with various drugs, which can influence its pharmacokinetics and therapeutic efficacy:

  • Increased Serum Concentration: Co-administration with drugs like Abametapir can elevate serum levels of WIN 55212-2.
  • Adverse Effects: Concurrent use with benzodiazepines may heighten the risk or severity of adverse effects associated with either substance .

Understanding these interactions is crucial for developing safe therapeutic protocols involving WIN 55212-2.

Several compounds share structural similarities with WIN 55212-2, including:

Compound NameStructure TypeUnique Features
WIN 48,098AminoalkylindoleKnown for its analgesic properties but less selective than WIN 55212-2.
WIN 54,461AminoalkylindoleExhibits high affinity for CB1 but not CB2 receptors.
WIN 55,225AminoalkylindoleSimilar analgesic effects but different receptor selectivity.
WIN 56,098AminoalkylindoleLess studied; potential differences in receptor interaction profiles.

WIN 55212-2 is unique among these compounds due to its high affinity and selectivity for both CB1 and CB2 receptors and its ability to selectively block G protein-coupled inward rectifier potassium channels (GIRK1/2), a characteristic not typically associated with other cannabinoids . This dual action may enhance its therapeutic potential compared to similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

426.19434270 g/mol

Monoisotopic Mass

426.19434270 g/mol

Heavy Atom Count

32

UNII

5H31GI9502

MeSH Pharmacological Classification

Calcium Channel Blockers

Other CAS

131543-22-1

Wikipedia

WIN_55,212-2

Dates

Modify: 2024-02-18
Perdikaris P, Tsarouchi M, Fanarioti E, Natsaridis E, Mitsacos A, Giompres P: Long lasting effects of chronic WIN55,212-2 treatment on mesostriatal dopaminergic and cannabinoid systems in the rat brain. Neuropharmacology. 2018 Feb;129:1-15. doi: 10.1016/j.neuropharm.2017.11.005. Epub 2017 Nov 4. [PMID:29113897]
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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